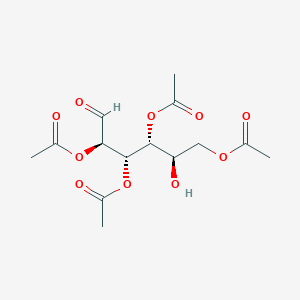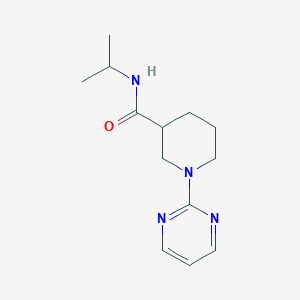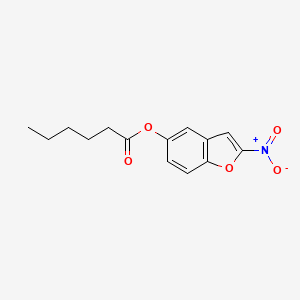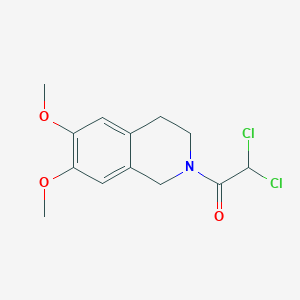![molecular formula C9H10N6S B12911868 N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine CAS No. 88540-98-1](/img/structure/B12911868.png)
N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine is a heterocyclic compound that features a thiadiazole ring fused with a guanidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both the thiadiazole and guanidine groups imparts unique chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminobenzonitrile with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to form the thiadiazole ring. The resulting intermediate is then reacted with guanidine to yield the final product. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 1-(5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various electrophiles and nucleophiles under appropriate conditions, often requiring catalysts or specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
1-(5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
1-(5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine can be compared with other similar compounds, such as:
Thiadiazole Derivatives: These compounds share the thiadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.
Guanidine Derivatives: Compounds with the guanidine moiety but different ring structures or substituents, which can affect their reactivity and applications.
Uniqueness: The combination of the thiadiazole and guanidine groups in 1-(5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine imparts unique properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities distinguish it from other similar compounds.
類似化合物との比較
- 1,3,4-Thiadiazole-2-amine
- 1,3,4-Thiadiazole-2-thiol
- Guanidine hydrochloride
- N-Phenylguanidine
特性
CAS番号 |
88540-98-1 |
|---|---|
分子式 |
C9H10N6S |
分子量 |
234.28 g/mol |
IUPAC名 |
2-[5-(3-aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine |
InChI |
InChI=1S/C9H10N6S/c10-6-3-1-2-5(4-6)7-14-15-9(16-7)13-8(11)12/h1-4H,10H2,(H4,11,12,13,15) |
InChIキー |
DQBLRFJCXKETJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C2=NN=C(S2)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-](/img/structure/B12911800.png)
![2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B12911803.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-](/img/structure/B12911804.png)



![N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide](/img/structure/B12911829.png)




![2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol](/img/structure/B12911867.png)
